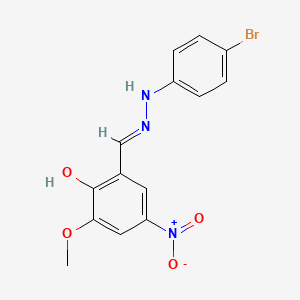
2-Hydroxy-5-nitro-3-methoxybenzaldehyde (4-bromophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(4-bromophenyl)hydrazone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(4-bromophenyl)hydrazone typically involves a multi-step process. The starting material, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, is first prepared through nitration of 2-hydroxy-3-methoxybenzaldehyde. This intermediate is then reacted with 4-bromoaniline to form the hydrazone derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the hydrazone bond .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(4-bromophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy and bromophenyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents
Major Products:
Oxidation: Formation of 2-hydroxy-3-methoxy-5-nitrobenzoic acid.
Reduction: Formation of 2-hydroxy-3-methoxy-5-aminobenzaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic chemistry .
Biology and Medicine: In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer properties. The presence of the nitro and hydrazone groups is believed to contribute to its biological activity .
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as fluorescence or photoreactivity .
Mécanisme D'action
The mechanism of action of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(4-bromophenyl)hydrazone is largely dependent on its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazone group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially disrupting their function .
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
- 2-Hydroxy-3-nitrobenzaldehyde
- 2-Hydroxy-5-nitrobenzaldehyde
- 3-Methoxy-5-nitrosalicylaldehyde
- 5-Chlorosalicylaldehyde
Comparison: Compared to these similar compounds, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde 1-(4-bromophenyl)hydrazone is unique due to the presence of the hydrazone and bromophenyl groupsFor example, the hydrazone group allows for the formation of Schiff bases, which are important in coordination chemistry and catalysis .
Propriétés
Formule moléculaire |
C14H12BrN3O4 |
|---|---|
Poids moléculaire |
366.17 g/mol |
Nom IUPAC |
2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]-6-methoxy-4-nitrophenol |
InChI |
InChI=1S/C14H12BrN3O4/c1-22-13-7-12(18(20)21)6-9(14(13)19)8-16-17-11-4-2-10(15)3-5-11/h2-8,17,19H,1H3/b16-8+ |
Clé InChI |
FCOCMUCTNZBWBH-LZYBPNLTSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)/C=N/NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
SMILES canonique |
COC1=CC(=CC(=C1O)C=NNC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


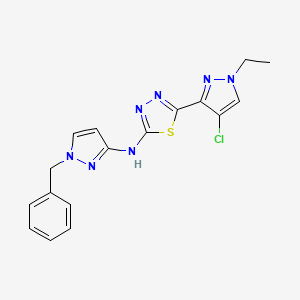
![N-(5-methyl-1,2-oxazol-3-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B10888580.png)
methanone](/img/structure/B10888587.png)
![1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10888592.png)
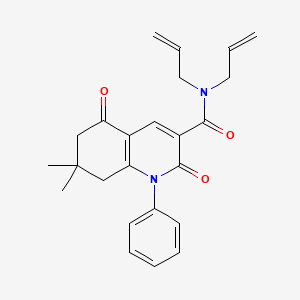
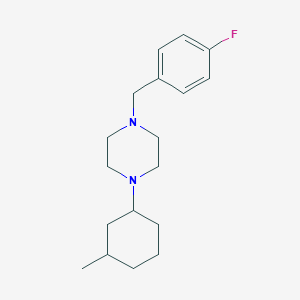
![1,2-Benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B10888601.png)
![N-[(1Z)-3-(4-benzylpiperazin-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10888616.png)

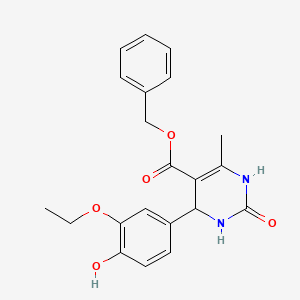
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}ethanone](/img/structure/B10888641.png)

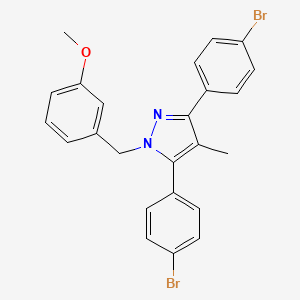
![1-{(E)-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)imino]methyl}naphthalen-2-ol](/img/structure/B10888659.png)
